Glu-Thr
Description
Contextualization within Dipeptide Biochemistry
Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. They represent the most basic unit in the hierarchy of peptide and protein structures. bachem.com In biological systems, dipeptides are often formed as intermediate products during the digestion or catabolism of larger proteins. While many are transient molecules on their way to further breakdown into individual amino acids, some dipeptides are known to exhibit specific physiological or cell-signaling effects. For example, the dipeptide N-acetyl-Asp-Glu (NAAG) is recognized as an important neurotransmitter. bachem.com
H-GLU-THR-OH fits within this context as a proteolytic breakdown product of larger proteins. The study of such molecules is essential for understanding metabolic pathways. wikipedia.org Furthermore, research into specific dipeptides can reveal unique properties; for instance, L-glutaminyl-L-threonine, a precursor to L-glutamyl-L-threonine, has been identified in enzymatic synthesis studies for its potential to enhance saltiness. asm.orgnih.gov There is also a class of related compounds, gamma-glutamylpeptides, where the peptide bond involves the gamma-carboxyl group of glutamic acid. ebi.ac.uk These have been investigated as potential biomarkers for various diseases. nih.gov
Significance of Glutamic Acid and Threonine Residues in Peptide Structures
The properties of H-GLU-THR-OH are directly derived from the characteristics of its two constituent amino acid residues: glutamic acid and threonine.
Glutamic Acid (Glu): Glutamic acid is a non-essential amino acid, meaning the human body can synthesize it. wikipedia.org Its side chain contains a carboxyl group, which is negatively charged at physiological pH, classifying it as an acidic and hydrophilic amino acid. creative-peptides.comlibretexts.org This charge allows it to form ionic bonds (salt bridges) and hydrogen bonds, which are critical for stabilizing the three-dimensional structures of proteins. creative-peptides.com
In cellular metabolism, glutamate (B1630785) is a key compound, playing a central role in nitrogen metabolism and as an intermediate in the citric acid cycle. wikipedia.org It is also the most abundant excitatory neurotransmitter in the vertebrate nervous system, involved in learning and memory. wikipedia.org Furthermore, glutamic acid serves as a precursor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.org Glutamic acid is frequently used in biotechnology as a component in cell culture media to support the growth of cells for producing therapeutic proteins and other biologics.
Threonine (Thr): Threonine is an essential amino acid, meaning it must be obtained from the diet. creative-peptides.com Its defining feature is a hydroxyl (-OH) group on its side chain, which makes it a polar and hydrophilic amino acid. creative-peptides.com This hydroxyl group is highly reactive and can participate in hydrogen bonding, contributing to the stability of protein structures.
Crucially, the threonine residue is a primary site for post-translational modifications, particularly O-linked glycosylation and phosphorylation by protein kinases. libretexts.orgwikipedia.org These modifications are vital for regulating protein activity, signal transduction, and other biological processes. Structurally, threonine is C-beta branched, meaning its side chain is bulky near the peptide backbone, which can restrict the conformational flexibility of the peptide chain and often favors its inclusion in beta-sheet structures over alpha-helices.
Table 1: Properties of Constituent Amino Acids
| Feature | Glutamic Acid (Glu / E) | Threonine (Thr / T) |
|---|---|---|
| Classification | Acidic, Polar, Non-essential wikipedia.orgcreative-peptides.com | Polar, Essential creative-peptides.com |
| Key Side Chain Group | Carboxyl (-COOH) libretexts.org | Hydroxyl (-OH) |
| Charge at pH 7.4 | Negative libretexts.org | Neutral |
| Primary Role in Peptides | Forms salt bridges, hydrogen bonding, neurotransmission wikipedia.orgcreative-peptides.com | Hydrogen bonding, site for phosphorylation and glycosylation libretexts.org |
| Structural Impact | Contributes to hydrophilic surfaces | C-beta branching restricts conformation, often found in beta-sheets |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-amino-5-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O6/c1-4(12)7(9(16)17)11-8(15)5(10)2-3-6(13)14/h4-5,7,12H,2-3,10H2,1H3,(H,11,15)(H,13,14)(H,16,17)/t4-,5+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIQVRIXMINMTA-ZDLURKLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313162 | |
| Record name | L-α-Glutamyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glutamylthreonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028829 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6875-80-5 | |
| Record name | L-α-Glutamyl-L-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6875-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-α-Glutamyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701313162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glutamylthreonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028829 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for H Glu Thr Oh
Solid-Phase Peptide Synthesis Strategies for Glu-Thr Dipeptides
Solid-Phase Peptide Synthesis (SPPS) is a widely utilized method for the synthesis of peptides, including H-GLU-THR-OH. thieme-connect.deresearchgate.net This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support. thieme-connect.deresearchgate.net The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification at each step simplified to washing the solid support. thieme-connect.de
Fmoc-Based Synthetic Approaches
The 9-fluorenylmethoxycarbonyl (Fmoc) based strategy is a popular choice for SPPS due to the mild conditions required for the removal of the N-terminal protecting group. thermofisher.comcsic.es The synthesis of H-GLU-THR-OH via this method commences with the anchoring of the C-terminal amino acid, threonine, to a suitable resin, such as Wang or Rink amide resin. adventchembio.com The hydroxyl group of the threonine side chain is typically protected with a tert-butyl (tBu) group to prevent side reactions. iris-biotech.de
Once the threonine is attached to the resin, the Fmoc group on its α-amino group is removed using a mild base, commonly a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). thermofisher.comadventchembio.com This deprotection step exposes the free amino group for the subsequent coupling reaction. The next amino acid, glutamic acid, is then introduced. The α-amino group of the glutamic acid is protected with an Fmoc group, and its side-chain carboxyl group is protected, often with a tert-butyl (OtBu) ester, to prevent unwanted side reactions. adventchembio.compeptide.com The coupling of Fmoc-Glu(OtBu)-OH to the resin-bound threonine is facilitated by a coupling reagent. adventchembio.com
Following the successful coupling of the glutamic acid residue, the Fmoc group is again removed with piperidine. The final step involves the cleavage of the dipeptide from the resin and the simultaneous removal of the side-chain protecting groups (tBu from threonine and OtBu from glutamic acid). This is typically achieved by treating the peptide-resin with a strong acid, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers. iris-biotech.de
Boc-Based Synthetic Approaches
An alternative to the Fmoc strategy is the tert-butoxycarbonyl (Boc) based approach. thermofisher.comresearchgate.net In this methodology, the α-amino groups of the amino acids are protected by the Boc group. The synthesis of H-GLU-THR-OH using this strategy would also begin with the attachment of threonine to a suitable resin, such as a Merrifield resin. peptide.com The side chains of threonine and glutamic acid are typically protected with benzyl (B1604629) (Bzl)-based groups. peptide.com For instance, Boc-Thr(Bzl)-OH and Boc-Glu(OBzl)-OH are common building blocks. peptide.com
The Boc protecting group is removed at each step by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). thermofisher.com After the deprotection of the threonine residue, the Boc-protected glutamic acid is coupled. The final cleavage of the peptide from the resin and removal of the benzyl-based side-chain protecting groups is accomplished using a strong acid, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). thermofisher.com
Protecting Group Selection and Optimization for H-GLU-THR-OH
The selection of protecting groups is a critical aspect of peptide synthesis, ensuring that the desired peptide bond is formed without unintended side reactions. iris-biotech.de For the synthesis of H-GLU-THR-OH, the key functional groups requiring protection are the α-amino group of the incoming amino acid, and the side chains of both glutamic acid (a carboxyl group) and threonine (a hydroxyl group). peptide.com
The principle of orthogonality is fundamental in protecting group strategy, meaning that the different protecting groups can be removed under distinct chemical conditions without affecting each other. iris-biotech.de In Fmoc-based synthesis, the Fmoc group is base-labile, while the side-chain protecting groups are acid-labile. thermofisher.com For Boc-based synthesis, the Boc group is removed with a moderate acid, while the side-chain protecting groups require a strong acid for cleavage. thermofisher.com
For the glutamic acid side chain, common protecting groups in Fmoc synthesis include tert-butyl ester (OtBu) and allyl ester (OAll). peptide.com The OtBu group is removed during the final TFA cleavage, while the OAll group is stable to both TFA and piperidine but can be removed with a palladium catalyst, offering an additional level of orthogonality. peptide.com In Boc chemistry, the benzyl ester (OBzl) is a common choice for the glutamic acid side chain. peptide.com
For the threonine side chain, the tert-butyl ether (tBu) is widely used in Fmoc synthesis. peptide.com In Boc chemistry, the benzyl ether (Bzl) is the typical protecting group for the threonine hydroxyl group. peptide.com The selection of these groups is optimized to prevent side reactions and ensure high yield and purity of the final H-GLU-THR-OH dipeptide.
Table 1: Common Protecting Groups for H-GLU-THR-OH Synthesis
| Amino Acid | Functional Group | Protecting Group (Fmoc Strategy) | Cleavage Condition | Protecting Group (Boc Strategy) | Cleavage Condition |
|---|---|---|---|---|---|
| Glutamic Acid | α-Amino | Fmoc | 20% Piperidine in DMF | Boc | Trifluoroacetic Acid (TFA) |
| Side-Chain Carboxyl | tert-Butyl (OtBu) | TFA | Benzyl (OBzl) | Strong Acid (e.g., HF) | |
| Threonine | α-Amino | Fmoc | 20% Piperidine in DMF | Boc | Trifluoroacetic Acid (TFA) |
Solution-Phase Peptide Synthesis of H-GLU-THR-OH
Solution-phase peptide synthesis offers an alternative to SPPS and is particularly useful for large-scale synthesis of smaller peptides. thieme-connect.de This classical approach involves the coupling of protected amino acids or peptide segments in a suitable solvent, with purification of the intermediate products at each step. thieme-connect.de
Segment Condensation Techniques
For the synthesis of a dipeptide like H-GLU-THR-OH, a stepwise elongation is common. However, the principles of segment condensation can also be applied, especially in the context of synthesizing larger peptides where H-GLU-THR-OH might be a fragment. nih.govrsc.org In a stepwise approach for H-GLU-THR-OH, a protected glutamic acid derivative, such as Z-Glu(OMe)-OH (where Z is benzyloxycarbonyl and OMe is a methyl ester protecting the side chain), is activated and then reacted with a protected threonine derivative, such as H-Thr-OBn (where OBn is a benzyl ester protecting the C-terminus). ru.nlgoogle.com
The resulting protected dipeptide, Z-Glu(OMe)-Thr-OBn, can then be purified. The protecting groups are subsequently removed to yield the final product, H-GLU-THR-OH. For instance, the Z and OBn groups can be removed simultaneously by catalytic hydrogenation. ru.nl This method allows for careful characterization of intermediates, ensuring the purity of the final peptide.
Coupling Reagent Evaluation for this compound Dipeptide Formation
The formation of the peptide bond between glutamic acid and threonine is a critical step that requires the activation of the carboxyl group of glutamic acid. mdpi.combachem.com A variety of coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, such as racemization. mdpi.com
Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. mdpi.com Dicyclohexylcarbodiimide (DCC) in the presence of an additive like N-hydroxysuccinimide (HOSU) or 1-hydroxybenzotriazole (B26582) (HOBt) has been a traditional choice. google.commdpi.com The additive helps to suppress racemization and improve coupling efficiency.
More modern and highly efficient coupling reagents include uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). nih.gov These reagents are known for their rapid reaction times and high coupling yields, even for sterically hindered amino acids. The choice of coupling reagent can be influenced by factors such as the specific protecting groups used, the solvent system, and the potential for side reactions. For instance, a patent describes the use of DCC and HOSU for the synthesis of a dipeptide with glutamic acid as the N-terminal residue. google.com
Table 2: Comparison of Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Class | Advantages | Disadvantages |
|---|---|---|---|
| DCC/HOBt | Carbodiimide | Cost-effective | Can lead to the formation of insoluble dicyclohexylurea (DCU) byproduct; potential for racemization. mdpi.com |
| HBTU | Uronium Salt | High efficiency, fast reaction times, stable solutions. nih.gov | Can be more expensive than carbodiimides. |
| HATU | Uronium Salt | Very high efficiency, low racemization, particularly effective for difficult couplings. nih.gov | Higher cost. |
Chemoenzymatic Synthesis Routes for H-GLU-THR-OH
Chemoenzymatic synthesis represents a powerful approach for creating dipeptides under mild and highly selective conditions. bachem.com This methodology can be broadly categorized into thermodynamically or kinetically controlled processes catalyzed by enzymes such as proteases or ligases. asm.org While proteases have been widely studied for peptide bond formation, often requiring specific conditions like low water content or product precipitation to shift the reaction equilibrium towards synthesis, the discovery of specialized enzymes like L-amino acid ligases has opened new avenues for highly efficient and specific dipeptide production. mdpi.comnih.gov
Protease-Catalyzed Dipeptide Synthesis
Proteases, enzymes that naturally hydrolyze peptide bonds, can be used in reverse to synthesize peptides. umich.edu This can be achieved under either thermodynamic or kinetic control. In thermodynamically controlled synthesis, reaction conditions are manipulated to favor synthesis over hydrolysis, which is the thermodynamically preferred reaction in aqueous environments. nih.gov Kinetically controlled synthesis, on the other hand, utilizes an activated acyl donor and a serine or cysteine protease to form a covalent acyl-enzyme intermediate, which is then attacked by the amino group of the second amino acid. umich.edu
A key strategy in protease-catalyzed synthesis involves the use of a solid support for the amino component, which can shift the reaction equilibrium towards dipeptide formation even in aqueous solutions. Current time information in Tehran, IR.google.com For instance, thermolysin, a metalloprotease from Bacillus thermoproteolyticus Rokko, is a widely used enzyme for peptide synthesis. Current time information in Tehran, IR.bosterbio.com Studies have shown that while couplings involving hydrophobic amino acids generally result in high yields, reactions with polar or charged amino acids can be less efficient. Current time information in Tehran, IR.mdpi.com
A two-step chemoenzymatic approach is often employed for the synthesis of glutamyl peptides. This involves the synthesis of a glutaminyl precursor followed by enzymatic deamidation. An L-amino acid ligase (Lal), an enzyme that forms dipeptides from unprotected amino acids in an ATP-dependent reaction, has been shown to be particularly effective. nih.govnih.gov Specifically, the TabS enzyme from Pseudomonas syringae can synthesize L-Glutaminyl-L-threonine (Gln-Thr), the precursor to H-GLU-THR-OH, with exceptional yield and specificity. asm.orgnih.gov This precursor can then be converted to the final product, L-Glutamyl-L-threonine, through the action of a glutaminase (B10826351) or a specific peptidoglutaminase, which hydrolyzes the side-chain amide of the glutamine residue without cleaving the newly formed peptide bond. asm.orggoogle.com
Table 1: L-Amino Acid Ligase (TabS)-Catalyzed Synthesis of L-Glutaminyl-L-threonine This table details the reaction conditions for the synthesis of the precursor to H-GLU-THR-OH using the TabS enzyme from Pseudomonas syringae.
| Parameter | Value | Reference |
| Enzyme | Recombinant TabS protein | nih.gov |
| N-terminal Substrate | L-Glutamine (Gln) | nih.gov |
| C-terminal Substrate | L-Threonine (Thr) | nih.gov |
| Substrate Concentration | 25 mM (each) | asm.orgnih.gov |
| ATP Concentration | 50 mM | asm.orgnih.gov |
| MgSO₄·7H₂O Concentration | 25 mM | asm.orgnih.gov |
| Enzyme Concentration | 0.5 mg/ml | asm.orgnih.gov |
| Buffer | 100 mM Tris-HCl | asm.orgnih.gov |
| pH | 9.0 | asm.orgnih.gov |
| Temperature | 30°C | asm.orgnih.gov |
| Reaction Time | 20 hours | asm.orgnih.gov |
| Product Yield | ~96% | asm.orgnih.gov |
Enzyme Screening for Efficient this compound Bond Formation
The efficiency of chemoenzymatic peptide synthesis is highly dependent on the choice of enzyme. Therefore, screening different enzymes for their ability to catalyze the desired bond formation is a critical step. L-amino acid ligases (Lals) are particularly promising candidates due to their ability to directly condense unprotected amino acids in an ATP-dependent manner, often with high specificity and without product degradation. nih.govnih.gov
The L-amino acid ligase TabS, from Pseudomonas syringae NBRC14081, demonstrates remarkably broad substrate specificity, making it a versatile tool for dipeptide synthesis. nih.govsci-hub.se In a comprehensive screening study, TabS was tested against 231 combinations of amino acid substrates and was found to successfully produce 136 different dipeptides. nih.govnih.gov This highlights its potential as a catalyst for a wide range of peptide bonds.
A key feature of TabS is its distinct substrate selectivity for both the N-terminal and C-terminal positions, which allows for the specific synthesis of the target peptide with minimal by-product formation. nih.govsci-hub.se For instance, in the synthesis of L-Glutaminyl-L-threonine, while a small amount of L-threonyl-L-threonine was detected, the formation of L-glutaminyl-L-glutamine and the reverse sequence dipeptide, L-threonyl-L-glutamine, was not observed. asm.org This high selectivity is a significant advantage over many traditional protease-based methods. The kinetic parameters for the TabS-catalyzed synthesis of Gln-Thr reveal a high affinity for L-Threonine as the C-terminal substrate. asm.orgnih.gov
Table 2: Kinetic Parameters of TabS for L-Glutaminyl-L-threonine Synthesis This table presents the apparent Michaelis-Menten constants (Km) for the substrates involved in the TabS-catalyzed reaction, indicating the enzyme's affinity for each.
| Substrate | Apparent Km (mM) | Reference |
| L-Glutamine (Gln) | 70.4 ± 2.3 | asm.orgnih.gov |
| L-Threonine (Thr) | 2.0 ± 0.4 | asm.orgnih.gov |
| ATP | 2.5 ± 0.3 | asm.orgnih.gov |
Biosynthesis and Enzymatic Formation Pathways of H Glu Thr Oh
Investigation of Peptidases and Their Role in Dipeptide Production
Peptidases are a vast family of enzymes that catalyze the cleavage of peptide bonds. mdpi.com Their activity is fundamental to protein turnover, cell regulation, and the generation of amino acids for various metabolic pathways. mdpi.comthermofisher.com Peptidases are broadly classified as endopeptidases, which cleave within a peptide chain, and exopeptidases, which act at the termini of a peptide. nih.govebi.ac.uk
Exopeptidases are particularly relevant to the formation of dipeptides like H-Glu-Thr-OH. They can be further categorized based on their cleavage site:
Aminopeptidases : These enzymes sequentially remove single amino acid residues from the N-terminus of a peptide. nih.govebi.ac.uk
Carboxypeptidases : These enzymes cleave single amino acids from the C-terminus. nih.govebi.ac.uk
Dipeptidyl-peptidases (DPPs) : This group of exopeptidases cleaves dipeptides from the N-terminus of polypeptide chains. nih.govcsic.esnih.gov Several distinct forms, including DPP I, II, III, and IV, have been identified, each with varying substrate specificities. csic.es In some biological contexts, DPPs are considered key enzymes responsible for the generation of dipeptides. csic.esnih.gov
Dipeptidases : These enzymes specifically hydrolyze dipeptides into their constituent amino acids. ebi.ac.ukmdpi.com
While many peptidases are catabolic, breaking down proteins, some enzymes can directly synthesize peptides. L-amino acid ligases (Lals), part of the ATP-grasp superfamily, catalyze the formation of dipeptides from unprotected amino acids in a reaction that requires ATP. researchgate.netmdpi.com Research has identified L-amino acid ligases with the potential to synthesize specific dipeptides, including glutamyl-l-threonine. researchgate.net
Another significant enzyme class is the γ-glutamyltransferase (GGT). GGT catalyzes the transfer of a γ-glutamyl moiety from a donor molecule, such as glutathione (B108866), to an acceptor, which can be an amino acid or a short peptide. frontiersin.orgrsc.orgnih.gov This reaction produces a new γ-glutamyl peptide, which differs from the standard alpha-peptide bond found in H-Glu-Thr-OH but represents a major pathway for the synthesis of related glutamyl-dipeptides in nature. rsc.orgnih.gov
| Enzyme Class | Primary Function in Peptide Metabolism | Relevance to H-Glu-Thr-OH Formation |
|---|---|---|
| Dipeptidyl-Peptidases (DPPs) | Cleave dipeptide units from the N-terminus of polypeptides. csic.esnih.gov | Directly produce dipeptides from protein precursors. |
| Aminopeptidases | Cleave single amino acids from the N-terminus of polypeptides. nih.govebi.ac.uk | Involved in the general degradation of proteins, which can liberate precursors. |
| Carboxypeptidases | Cleave single amino acids from the C-terminus of polypeptides. nih.govebi.ac.uk | Contribute to protein degradation, releasing amino acid precursors. |
| L-Amino Acid Ligases (Lals) | Catalyze the ATP-dependent synthesis of dipeptides from free amino acids. mdpi.com | Directly synthesize H-Glu-Thr-OH from L-glutamic acid and L-threonine. researchgate.net |
| γ-Glutamyltransferase (GGT) | Transfers a γ-glutamyl group from a donor to an acceptor amino acid/peptide. frontiersin.orgnih.gov | Synthesizes γ-glutamyl-threonine, a related but structurally distinct dipeptide. |
Precursor Identification in Biological Systems for Glu-Thr Dipeptide
The primary building blocks for the biosynthesis of H-Glu-Thr-OH are the amino acids L-glutamic acid and L-threonine. nih.govebi.ac.uk The availability of these precursors is dependent on fundamental metabolic pathways within the cell.
L-Glutamic Acid (Glu) : This amino acid is synthesized from α-ketoglutarate, a key intermediate in the Krebs (TCA) cycle. libretexts.org Glutamine also serves as a major precursor for the synthesis of glutamate (B1630785), a process crucial for maintaining cellular redox homeostasis through the production of glutathione. nih.govmdpi.com
L-Threonine (Thr) : The biosynthetic pathway for threonine originates from oxaloacetate, another intermediate of the TCA cycle. Oxaloacetate is first converted to aspartate, which then undergoes a series of enzymatic modifications to yield threonine. libretexts.org
Beyond free amino acids, larger polypeptides and proteins that contain glutamic acid and threonine residues are also biological precursors. The catabolic action of peptidases, particularly endopeptidases and dipeptidyl-peptidases, can break down these larger molecules to release the this compound dipeptide. csic.esnih.gov
For the related γ-glutamyl dipeptides, the tripeptide glutathione (L-γ-glutamyl-L-cysteinyl-glycine) is a critical precursor, acting as the primary γ-glutamyl donor in reactions catalyzed by GGT. nih.gov
| Immediate Precursor | Metabolic Origin | Pathway |
|---|---|---|
| L-Glutamic Acid | α-Ketoglutarate | Krebs (TCA) Cycle. libretexts.org |
| L-Threonine | Oxaloacetate (via Aspartate) | Krebs (TCA) Cycle. libretexts.org |
| Proteins/Polypeptides | Ribosomal Synthesis | Protein Degradation/Peptidase Activity. csic.es |
| Glutathione (for γ-Glu-Thr) | Glu, Cys, Gly | Glutathione Synthesis Pathway. |
In Vitro Reconstruction of Enzymatic Synthesis for H-GLU-THR-OH
The enzymatic synthesis of H-Glu-Thr-OH in a laboratory setting can be achieved through several strategic approaches, offering high specificity and avoiding the complex protection-deprotection steps of purely chemical synthesis. researchgate.net
Direct Ligation with L-Amino Acid Ligases (Lals) : The use of isolated L-amino acid ligases represents a direct and efficient method. These enzymes join unprotected L-glutamic acid and L-threonine in the presence of ATP to form the dipeptide. mdpi.com This approach is highly specific and environmentally benign.
γ-Glutamyltransferase (GGT) for γ-Linked Dipeptides : For the synthesis of the related compound γ-glutamyl-threonine, GGT is the biocatalyst of choice. rsc.org The reaction requires a γ-glutamyl donor substrate (e.g., L-glutamine or glutathione) and an acceptor (L-threonine). nih.gov The enzyme then facilitates the transfer of the γ-glutamyl group to the threonine molecule.
Whole-Cell Biocatalysis : A more advanced strategy involves using genetically engineered microorganisms, such as E. coli, as "whole-cell" biocatalysts. nih.gov In this method, the microbe is engineered to overexpress the necessary enzymes for the synthesis. For instance, cells could be engineered to express an L-amino acid ligase specific for Glu and Thr. This approach can be designed as a cascade reaction where the microorganism also synthesizes the precursor amino acids from a simple carbon source. mdpi.com Preparative-scale production of various amino acid derivatives has been successfully demonstrated using this technique, achieving high yields. nih.govmdpi.com For example, systems have been developed to produce hydroxy amino acids by coupling the generation of a necessary co-substrate from L-glutamate with the final hydroxylation step in a one-pot reaction. mdpi.com
| Synthesis Strategy | Key Enzyme(s) | Substrates & Requirements | Product |
|---|---|---|---|
| Direct Enzymatic Ligation | L-Amino Acid Ligase (Lal) | L-Glutamic Acid, L-Threonine, ATP. mdpi.com | H-Glu-Thr-OH (α-linked) |
| Enzymatic Transpeptidation | γ-Glutamyltransferase (GGT) | γ-Glutamyl donor (e.g., Glutamine), L-Threonine. nih.gov | γ-Glutamyl-Threonine |
| Whole-Cell Biocatalysis | Engineered microbe expressing specific ligases/enzymes. | Simple carbon/nitrogen sources, or supplied amino acids. nih.govmdpi.com | H-Glu-Thr-OH (α-linked) |
Structural and Conformational Analysis of H Glu Thr Oh
Spectroscopic Techniques for Secondary Structure Elucidation
Spectroscopic methods are invaluable for probing the secondary structure of peptides in solution. These techniques provide insights into the conformational preferences of the peptide backbone.
Circular Dichroism (CD) Spectroscopy for Peptide Conformation
Circular dichroism (CD) spectroscopy is a powerful technique for characterizing chiral molecules like peptides and is particularly sensitive to their secondary structure. arxiv.org The differential absorption of left and right-circularly polarized light provides information about the conformation of the peptide backbone. acs.org For dipeptides, CD spectra can reveal conformational dissymmetry and shifts in the CD bands can indicate changes in the peptide's environment or aggregation state. cdnsciencepub.comresearchgate.net Theoretical calculations, such as the dipole interaction model, can be used to predict CD spectra and aid in the interpretation of experimental data. acs.org Studies on dipeptide analogs have shown that the amide I vibrational circular dichroism response is dependent on the dihedral angles that define the three-dimensional conformation. aip.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for H-GLU-THR-OH Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. For peptides like H-GLU-THR-OH, NMR provides detailed information about the chemical environment of individual atoms.
Key parameters obtained from NMR spectra, such as chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), are used to define the conformation of the peptide. mdpi.com In the ¹H NMR spectrum of carbohydrates and related molecules, characteristic chemical shifts can be observed for different types of protons. For example, anomeric protons typically resonate between δH ~4.4–6.0, while protons attached to carbons with hydroxyl or amide groups are found in the δH ~3.2–4.2 range. nih.gov The analysis of ¹H NMR spectra of amino acids like glutamic acid and threonine provides foundational data for interpreting the more complex spectra of the dipeptide. researchgate.net Advanced NMR techniques, including multidimensional experiments, are crucial for resolving signal overlap and elucidating the complete primary and secondary structure. nih.govacs.org
X-ray Crystallography of H-GLU-THR-OH and Related Dipeptides
X-ray crystallography is a high-resolution technique that provides a detailed three-dimensional structure of a molecule in its crystalline state. While the primary application is determining the 3D structure of macromolecules, it can also be a powerful tool for sequencing and identifying amino acids within a protein or peptide. pan.pl The electron density map generated from X-ray diffraction data allows for the precise placement of atoms and the determination of bond lengths and angles.
Cryo-Electron Microscopy (Cryo-EM) Applications in Peptide Structure
Cryo-electron microscopy (Cryo-EM) has become a revolutionary technique in structural biology for determining the high-resolution structures of biomolecules, including peptides and their complexes, in a near-native, hydrated state. rsc.orgamericanpeptidesociety.org This method is particularly advantageous for studying large and flexible assemblies that are difficult to crystallize. americanpeptidesociety.org
While Cryo-EM is more commonly applied to larger protein complexes, its application to smaller peptides and dipeptide systems is an emerging area. rsc.orgplos.orgrcsb.orgnih.gov For example, Cryo-EM has been used to determine the atomic structure of a tubular micelle formed by a modified dipeptide, providing insights into its assembly mechanism. rsc.org This demonstrates the potential of Cryo-EM to elucidate the structure of self-assembled nanostructures formed by dipeptides. The technique has also been instrumental in studying dipeptide transporters, revealing the structural basis for their function. plos.orgrcsb.org
Mass Spectrometry for Structural Characterization of Glu-Thr Dipeptides
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of molecules. For dipeptides like H-GLU-THR-OH, MS provides precise mass measurements and fragmentation patterns that are characteristic of its amino acid sequence.
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful extension of mass spectrometry that involves multiple stages of mass analysis to probe the structure of ions. pearson.comnationalmaglab.org In a typical MS/MS experiment, a precursor ion corresponding to the protonated dipeptide ([M+H]⁺) is selected and then fragmented by collision-induced dissociation (CID) or other methods. nationalmaglab.org The resulting product ions provide sequence-specific information.
The fragmentation of peptides typically occurs along the peptide backbone, generating characteristic b- and y-ions. The masses of these fragment ions can be used to deduce the amino acid sequence. oup.com The fragmentation of dipeptides can sometimes be challenging due to limited spectral information. nih.gov However, techniques such as analyzing sodium adducts ([M+Na]⁺) or chemical derivatization can alter fragmentation pathways and provide more detailed structural information. nih.gov Studies on the fragmentation of various peptides containing glutamic acid and threonine residues provide a basis for predicting the fragmentation pattern of H-GLU-THR-OH. rsc.orgresearchgate.netrsc.orgrsc.org
Ion Mobility Mass Spectrometry for Conformational Studies
Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful analytical technique for the structural elucidation of biomolecules, including peptides like H-GLU-THR-OH. wikipedia.org This method provides an additional dimension of separation based on the size and shape of an ion, complementing the mass-to-charge ratio (m/z) information from mass spectrometry. wikipedia.org In IM-MS, ions are guided through a drift tube filled with a neutral buffer gas. nih.gov Their velocity through the tube is dependent on their ion mobility, which is inversely proportional to their rotationally averaged collision cross-section (CCS). byu.eduacs.org Consequently, ions with the same m/z but different three-dimensional structures (conformers) can be separated, offering valuable insights into their gas-phase folding and conformational landscape. byu.edu
The utility of IM-MS extends to the analysis of complex biological mixtures, where it can distinguish between isomeric and isobaric species. researchgate.net For dipeptides such as H-GLU-THR-OH, this capability is particularly relevant for differentiating between various conformational states that may coexist. The technique can separate protein oligomers based on their mass and CCS, making it a suitable technology for analyzing peptide complexes. nih.gov
While specific experimental ion mobility mass spectrometry studies focusing exclusively on H-GLU-THR-OH are not extensively documented in publicly available literature, predicted data for its collision cross-section (CCS) are available. These predictions are calculated for various adducts of the molecule and provide a theoretical basis for how this dipeptide would behave in an IM-MS experiment. The predicted CCS values for H-GLU-THR-OH adducts, calculated using CCSbase, are presented in the table below. uni.lu
Predicted Collision Cross Section (CCS) Values for H-GLU-THR-OH Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 249.10811 | 155.6 |
| [M+Na]⁺ | 271.09005 | 157.2 |
| [M+NH₄]⁺ | 266.13465 | 157.0 |
| [M+K]⁺ | 287.06399 | 159.5 |
| [M-H]⁻ | 247.09355 | 149.4 |
| [M+Na-2H]⁻ | 269.07550 | 151.7 |
| [M]⁺ | 248.10028 | 152.9 |
| [M]⁻ | 248.10138 | 152.9 |
m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct were calculated using CCSbase. uni.lu
Detailed Research Findings
The study of dipeptides by IM-MS often involves investigating how factors like the sequence of amino acids and the presence of different functional groups influence their gas-phase conformations. researchgate.net For H-GLU-THR-OH, the presence of hydroxyl and carboxylic acid groups on the threonine and glutamic acid residues, respectively, would be expected to play a significant role in forming intramolecular hydrogen bonds that stabilize specific conformers.
In a typical IM-MS experiment, a solution containing the dipeptide is introduced into the mass spectrometer via electrospray ionization (ESI). nih.gov This process generates gas-phase ions of the peptide, which are then guided into the ion mobility cell. The arrival time distribution (ATD) is recorded, which is a plot of ion intensity versus the time it takes for the ions to traverse the drift tube. nih.gov The presence of multiple peaks in the ATD for a single m/z value is indicative of the existence of multiple stable conformers in the gas phase. nih.gov
Further structural information can be obtained using techniques such as collision-induced unfolding (CIU). wikipedia.org In CIU, the internal energy of the ions is increased before they enter the ion mobility cell, which can induce conformational changes or unfolding. wikipedia.org By monitoring the change in CCS as a function of the activation energy, researchers can gain insights into the stability of different conformers and the energy landscape of the peptide's folding and unfolding pathways. rsc.org
Molecular Interactions and Recognition Mechanisms of H Glu Thr Oh
Peptide-Protein Binding Studies: H-GLU-THR-OH as a Ligand
The study of how dipeptides like H-GLU-THR-OH bind to proteins is fundamental to understanding their function. Specific motifs on a protein's surface, known as ligand-binding sites or active sites, provide the necessary chemical and structural complementarity for molecular recognition. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are pivotal in elucidating the kinetics and thermodynamics of these interactions.
A study utilizing SPR to analyze the binding of various plant lectins to glycosylated amino acids provides insight into the types of interactions involving threonine. nih.gov In this research, a core 2 hexasaccharide O-linked to N-(9-fluorenyl)methoxycarbonyl (Fmoc)-Thr was immobilized on a sensor chip to act as a ligand. nih.gov The interactions with several lectins were then quantified, demonstrating the technique's sensitivity in discerning binding affinities. nih.gov
Table 1: Representative Lectin Binding Affinities to Glycan-Linked Threonine and Asparagine Determined by SPR
| Lectin | Ligand | Apparent Association Constant (Kₐ,ₐₚₚ) (M⁻¹) | Notes |
| Lycopersicon esculentum Lectin (LEA) | Linear diLacNAc on Fmoc-Thr | 2.7 x 10⁷ | Demonstrated 27-fold higher affinity for the linear diLacNAc structure compared to the biantennary structure. |
| Ricinus communis Agglutinin-120 (RCA I) | Linear diLacNAc on Fmoc-Thr | 1.1 x 10⁷ | Showed a 3.2-fold lower affinity for the linear structure compared to the biantennary structure on Fmoc-Asn. |
| Pleurocybella porrigens Lectin (PPL II) | Linear diLacNAc on Fmoc-Thr | 1.1 x 10⁸ | Interacted with very high affinity, identifying it as a unique probe for both linear and biantennary diLacNAcs. |
| Datura stramonium Lectin (DSA) | Linear diLacNAc on Fmoc-Thr | 1.7 x 10⁶ | Showed relatively low affinity for this ligand structure. |
Data sourced from a study on immobilized glycosylated Fmoc-amino acids. nih.gov The table illustrates how SPR can quantify the binding kinetics of complex structures linked to a threonine residue.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. psu.edu This technique provides a complete thermodynamic profile of an interaction in a single experiment, including the binding affinity (Kₐ), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). nih.govazom.com Such data is crucial for understanding the forces driving the molecular recognition process. nih.gov
Research on a periplasmic dipeptide binding protein (DppA) from Pseudoalteromonas sp. SM9913 used ITC to characterize its binding specificity for various dipeptides. asm.org The study revealed that PsDppA could bind to dipeptides with different properties, including those with hydrophilic C-terminal residues like threonine and glutamic acid. asm.org The thermodynamic parameters obtained from ITC showed that these binding events are driven by a combination of enthalpic and entropic factors. asm.org For instance, the binding of Val-Thr and Gly-Glu was characterized, providing specific values for their interaction with the protein. asm.org
Table 2: Thermodynamic Parameters of Dipeptide Binding to PsDppA Measured by ITC
| Dipeptide Ligand | Dissociation Constant (Kₑ) (μM) | Enthalpy Change (ΔH) (kcal/mol) | Entropic Contribution (-TΔS) (kcal/mol) |
| Val-Thr | 20.4 ± 1.6 | -12.4 ± 0.3 | 6.0 |
| Gly-Glu | 30.7 ± 1.1 | -1.5 ± 0.1 | -4.6 |
| Ala-Phe | 1.4 ± 0.1 | -12.0 ± 0.1 | 3.9 |
| Met-Leu | 1.4 ± 0.1 | -10.5 ± 0.1 | 2.4 |
This table presents data from ITC measurements showing the binding thermodynamics of various dipeptides to the dipeptide binding protein PsDppA. asm.org The data highlights the diverse thermodynamic signatures of dipeptide-protein interactions.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Membrane Interactions of Dipeptides Containing Glutamic Acid and Threonine
Cell membranes are composed of a lipid bilayer, which creates a hydrophobic core that is largely impermeable to polar and charged molecules. wikipedia.orglibretexts.org The translocation of a dipeptide like H-GLU-THR-OH, which contains both a charged carboxylate group (Glu) and a polar hydroxyl group (Thr), across a lipid membrane is energetically unfavorable. nih.gov
Computational studies calculating the energy of transferring amino acid residues into a lipid bilayer show large positive energy values for both charged (Asp, Glu) and polar (Ser, Thr) residues, indicating a significant barrier to their entry into the membrane's nonpolar interior. nih.gov However, interactions at the membrane surface are more favorable. Residues with hydroxyl groups, such as threonine, can form hydrogen bonds with the phosphate (B84403) and carbonyl groups of the lipid headgroups, leading to shallow energy minima in this region. nih.gov Studies on self-assembling peptides have also found that those containing serine and threonine interact more strongly with phospholipid monolayers compared to peptides with other polar residues. researchgate.net Therefore, while H-GLU-THR-OH is unlikely to passively diffuse through a membrane, it may associate with the membrane surface through specific hydrogen bonding interactions.
Table 4: Calculated Transfer Energy of Amino Acid Residues into a Lipid Bilayer
| Amino Acid Residue | Character | Transfer Energy into Membrane Core | Interaction with Headgroup Region |
| Glutamic Acid (Glu) | Charged | Highly Unfavorable (Wide positive plateau) | Repulsive |
| Threonine (Thr) | Polar | Unfavorable (Positive plateau) | Favorable (Shallow minima due to H-bonding) |
| Valine (Val) | Nonpolar | Favorable (Wide low-energy area) | Neutral |
| Tryptophan (Trp) | Aromatic | Favorable (Broad minima in mid-polar region) | Favorable |
This table is based on calculated energy profiles for transferring amino acid residues from water into a lipid bilayer model. nih.gov It highlights the energetic barrier for charged and polar residues like glutamic acid and threonine to enter the hydrophobic core.
Molecular Recognition in Enzyme Active Sites Involving Glu-Thr Motifs
The specific chemical properties of glutamic acid and threonine residues allow them to play crucial roles in molecular recognition within enzyme active sites. wou.edu They can participate in catalysis through various mechanisms, including acting as nucleophiles, participating in general acid-base catalysis, or forming key hydrogen bonds and electrostatic interactions to stabilize a substrate or transition state. wou.eduwikipedia.org
The this compound motif can be found in substrates that are specifically recognized by enzymes. For example, a hexapeptide containing an Ile-This compound -Asp sequence is thought to bind to the active-site cleft of the protease Granzyme B. researchgate.net In other cases, the individual residues are part of the enzyme's active site. In one 1,3-1,4-beta-D-glucanase, a glutamic acid residue (Glu105), located in a sequence that also contains threonine, acts as the key catalytic nucleophile. nih.gov Similarly, the enzyme sortase from Streptomyces coelicolor recognizes and cleaves peptide motifs, and while it acts on a Thr-Gly motif, it shows a preference for substrates containing glutamic acid, such as Ala-Glu. uniprot.org These examples underscore how the precise positioning and chemical nature of glutamic acid and threonine residues mediate the highly specific molecular recognition events essential for enzymatic function.
Table 5: Examples of this compound Motif Involvement in Enzyme Active Sites
| Enzyme | Role of Glu/Thr | Description |
| Granzyme B | Substrate Recognition | The enzyme's active site is proposed to bind a hexapeptide substrate containing an Ile-This compound -Asp motif. researchgate.net |
| 1,3-1,4-beta-D-glucanase | Catalytic Nucleophile | A Glu residue (Glu105) within a sequence containing Thr (Gly-Thr -Pro-Trp-Asp-Glu ...) was identified as the essential catalytic nucleophile. nih.gov |
| Sortase SrtE1 | Substrate Preference | The enzyme cleaves a Thr -Gly motif but shows higher activity with substrates containing Glu , such as Ala-Glu . uniprot.org |
| L-Ala-D/L-Glu Epimerase | Substrate Specificity | The active site of related epimerases contains residues that form specific hydrogen bonds to coordinate the Glu side chain of the substrate. nih.gov |
Theoretical and Computational Chemistry of H Glu Thr Oh
Quantum Mechanical (QM) Calculations for Electronic Structure
Quantum mechanical calculations offer a detailed view of the electronic structure of H-GLU-THR-OH, providing insights into its geometry, stability, and reactivity. These methods solve the Schrödinger equation for the molecule, yielding information about electron distribution and energy levels.
Density Functional Theory (DFT) Applications to Dipeptides
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a system based on its electron density. chemrxiv.orgacs.org It offers a good balance between computational cost and accuracy, making it suitable for studying dipeptides. DFT has been employed to investigate various aspects of dipeptides, including their conformational preferences, the energetics of self-assembly, and the influence of solvent effects. chemrxiv.orgacs.org For instance, studies on glycine (B1666218) dipeptides have used DFT to explore the thermodynamics and kinetics of peptide bond formation in different solvents. chemrxiv.org
DFT calculations can provide valuable data on the geometric parameters of H-GLU-THR-OH, such as bond lengths and angles, which are influenced by the nature of the amino acid side chains and intramolecular interactions. researchgate.net The choice of functional and basis set is crucial for obtaining reliable results. mdpi.comresearchgate.net Hybrid functionals like B3LYP are commonly used for such applications. mdpi.comresearchgate.net
Table 1: Representative DFT Functionals and Basis Sets Used in Dipeptide Studies
| Functional | Basis Set | Application | Reference |
| B3LYP | 6-31G* | Geometrical parameter investigation | researchgate.net |
| B3LYP | 6-311+G(2df,p) | Interaction energy calculations | acs.org |
| BP86-D3 | dgauss-DZVP | Potential energy surface mapping | figshare.com |
| M06-HF | aug-cc-pVDZ | Dipole moment and polarizability | rsc.org |
Ab Initio Methods for Conformation and Reactivity
Ab initio methods are another class of quantum chemical calculations that solve the Schrödinger equation without empirical parameters. These methods are generally more computationally demanding than DFT but can provide highly accurate results. acs.org They are particularly useful for benchmarking other methods and for studying systems where electron correlation effects are significant. acs.org
Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), have been used to determine the relative energies of different peptide conformations. researchgate.netacs.org These studies have been instrumental in assessing the accuracy of empirical force fields used in molecular mechanics. acs.org For example, ab initio molecular dynamics simulations have revealed that conformational transformations in dipeptides can occur on the picosecond timescale, a phenomenon not always captured by classical simulations. aps.orgnih.gov The choice of basis set is also critical in ab initio calculations, with larger basis sets generally providing more accurate results. researchgate.net
Molecular Dynamics (MD) Simulations of H-GLU-THR-OH in Solution
Molecular dynamics simulations are a powerful computational technique used to study the time-dependent behavior of molecules. americanpeptidesociety.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational dynamics, folding, and interactions of peptides in solution. americanpeptidesociety.orgnih.gov
Force Field Parameterization for Glu-Thr Dipeptides
The accuracy of MD simulations heavily relies on the quality of the force field, which is a set of parameters that describe the potential energy of the system. nih.gov Force fields for proteins and peptides, such as CHARMM and AMBER, are developed and refined using experimental data and high-level quantum mechanical calculations. nih.govrutgers.edu
The parameterization process for a dipeptide like H-GLU-THR-OH involves defining parameters for bond stretching, angle bending, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). pkusz.edu.cn Specific parameters for the glutamic acid and threonine side chains are crucial for accurately representing their interactions. acs.orgboku.ac.at For instance, the dihedral angle parameters for the side chains (χ1 and χ2) are often fitted to match the potential energy surfaces calculated by QM methods. nih.govacs.org The development of polarizable force fields, such as the Drude force field, aims to provide a more accurate description of electrostatic interactions. nih.govacs.org
Table 2: Common Force Fields Used in Peptide Simulations
| Force Field | Key Features | Reference |
| CHARMM | Widely used for proteins, nucleic acids, and lipids. Includes polarizable versions. | nih.govrutgers.edu |
| AMBER | Another popular force field for biomolecular simulations. | nih.gov |
| OPLS-AA/L | Optimized potentials for liquid simulations, with modifications for proteins. | pkusz.edu.cn |
| GROMOS | Developed for dynamic modeling of biomolecules. | boku.ac.at |
Conformational Sampling and Free Energy Calculations
One of the major challenges in MD simulations is to adequately sample the vast conformational space of a peptide. nih.govnih.gov Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD) and umbrella sampling, are often employed to overcome this limitation and explore the full range of accessible conformations. uzh.chacs.org
These methods allow for the calculation of the potential of mean force (PMF), which describes the free energy landscape of the peptide as a function of specific coordinates, such as the backbone dihedral angles (φ and ψ). acs.org Studies on various dipeptides have shown that the conformational preferences are influenced by factors such as the amino acid sequence, solvent environment, and temperature. nih.govnih.govacs.org For example, simulations have shown that lower dielectric environments can stabilize helical structures in peptides. nih.govnih.gov
Computational Approaches for Peptide Folding and Stability
Understanding how a peptide folds into its functional three-dimensional structure is a central problem in structural biology. nih.gov Computational methods play a crucial role in investigating the mechanisms of peptide folding and the factors that determine their stability. americanpeptidesociety.orgacs.org
MD simulations can be used to simulate the folding process, from an unfolded state to a folded conformation, providing insights into folding pathways and intermediates. americanpeptidesociety.org However, the timescales of folding can be very long, often exceeding what is accessible with standard MD simulations. uzh.ch To address this, simplified models, such as coarse-grained models, and advanced simulation techniques are utilized. nih.govd-nb.info Coarse-grained models reduce the number of degrees of freedom by representing groups of atoms as single beads, allowing for longer simulation times. nih.govd-nb.inforsc.org
Cheminformatics and QSAR Modeling of Dipeptides with Glu and Thr
The field of theoretical and computational chemistry offers powerful tools to predict the properties and biological activities of molecules like the dipeptide H-GLU-THR-OH. Through cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling, it is possible to build mathematical models that correlate a molecule's structural features with its functional characteristics. This section explores the application of these computational approaches to dipeptides composed of glutamic acid (Glu) and threonine (Thr).
Cheminformatics Analysis of H-GLU-THR-OH
Cheminformatics involves the use of computational methods to analyze chemical data. For a dipeptide such as H-GLU-THR-OH, this begins with the calculation of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. These descriptors can be categorized into various classes, including constitutional, topological, geometrical, and electronic descriptors.
While specific, extensive cheminformatics studies focused solely on H-GLU-THR-OH are not widely available in public literature, we can derive its key molecular descriptors using computational tools and databases like PubChem. The isomer L-threonyl-L-glutamic acid (Thr-Glu) provides a close reference for these properties. nih.gov
| Descriptor | Value | Source |
|---|---|---|
| Molecular Weight | 248.23 g/mol | PubChem nih.gov |
| Molecular Formula | C9H16N2O6 | PubChem nih.gov |
| XLogP3 | -4.5 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 5 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 7 | PubChem nih.gov |
| Rotatable Bond Count | 7 | PubChem nih.gov |
| Exact Mass | 248.10083623 Da | PubChem nih.gov |
| Topological Polar Surface Area | 150 Ų | PubChem nih.gov |
| Heavy Atom Count | 17 | PubChem nih.gov |
| Complexity | 306 | PubChem nih.gov |
These descriptors provide a quantitative profile of the dipeptide. The negative XLogP3 value indicates a high degree of hydrophilicity, which is expected given the polar nature of both glutamic acid and threonine residues. The high counts of hydrogen bond donors and acceptors, along with a significant polar surface area, suggest that this dipeptide has the potential for strong interactions with biological targets, such as enzymes or receptors, through hydrogen bonding. libretexts.org
QSAR Modeling of Dipeptides
QSAR modeling aims to establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their biological activity. researchgate.net For dipeptides, QSAR models are typically developed using descriptors that characterize the physicochemical properties of the constituent amino acid side chains. researchgate.net While specific QSAR models for a series of dipeptides focusing on the this compound combination are not prominently documented, the principles can be inferred from broader studies on dipeptides with polar amino acids.
The properties of a dipeptide are largely determined by the characteristics of its N-terminal and C-terminal amino acid residues. In QSAR studies, amino acids are often parameterized using various descriptor sets, such as the Z-scales, which represent hydrophobicity, steric properties, and electronic effects. biospec.net Other approaches use descriptors like the Isotropic Surface Area (ISA) and Electronic Charge Index (ECI), which are derived from the three-dimensional structure of the amino acid side chains. nih.gov
The following table summarizes some key physicochemical properties of glutamic acid and threonine, which would serve as the basis for descriptors in a QSAR model of this compound containing dipeptides.
| Amino Acid | Property | Value/Classification | Significance in QSAR |
|---|---|---|---|
| Glutamic Acid (Glu) | Side Chain Polarity | Acidic, Polar | Contributes to hydrophilicity and potential for ionic interactions. |
| Hydropathy Index | -3.5 | Indicates a strong hydrophilic character. | |
| Molecular Weight | 147.13 g/mol | A descriptor related to size and volume. | |
| Side Chain pKa | ~4.1 | Determines the charge state at physiological pH, crucial for electrostatic interactions. | |
| Threonine (Thr) | Side Chain Polarity | Polar, Uncharged | Contributes to hydrophilicity and hydrogen bonding capability. |
| Hydropathy Index | -0.7 | Indicates a hydrophilic character. | |
| Molecular Weight | 119.12 g/mol | A descriptor related to size and volume. | |
| Special Feature | Hydroxyl group | Acts as a hydrogen bond donor and acceptor; potential site for post-translational modifications. libretexts.org |
General QSAR studies on dipeptides have revealed several key principles that can be applied to H-GLU-THR-OH. For instance, the bioactivity of dipeptides is often influenced by the hydrophobicity and size of the amino acid side chains. nih.gov In the case of this compound, both residues are polar, suggesting that the dipeptide's activity would likely be governed by hydrophilic and electrostatic interactions rather than hydrophobic ones.
Research on DPP-IV inhibitory dipeptides has shown that the presence of specific amino acids at the N- and C-termini is crucial for activity. mdpi.com While a dedicated model for this compound is unavailable, studies on other dipeptides indicate that polar and charged residues can play a significant role in binding to the active sites of enzymes. For example, in some QSAR models, the electronic properties of the amino acid at a particular position have been found to be a critical determinant of activity. nih.gov The carboxylic acid group of glutamic acid and the hydroxyl group of threonine would be key contributors to the electronic and steric fields around the dipeptide, influencing how it docks with a target protein.
A hypothetical QSAR model for a series of dipeptides including this compound would likely show that descriptors related to polarity (e.g., polar surface area, hydropathy index) and hydrogen bonding capacity are highly significant. The model might reveal that for a particular biological activity, a negatively charged residue (like Glu at physiological pH) at one position and a polar, hydrogen-bonding residue (like Thr) at the other is an optimal combination. The relative positioning (i.e., this compound vs. Thr-Glu) would also be a critical factor, as it would alter the spatial arrangement of these key functional groups.
Chemical Modifications and Derivatization Strategies for H Glu Thr Oh
Site-Specific Derivatization of Amino Acid Side Chains (Glutamic Acid, Threonine)
The side chains of glutamic acid (a carboxyl group) and threonine (a hydroxyl group) offer distinct opportunities for selective chemical alterations. lifetein.comnih.gov These modifications can introduce new functionalities without altering the peptide backbone, thus preserving its core structure while imparting novel characteristics.
N-Terminal and C-Terminal Modifications
The N-terminus (free amine group) and C-terminus (free carboxyl group) of H-GLU-THR-OH are primary targets for modification. creative-proteomics.com These alterations are often employed to enhance the peptide's stability against enzymatic degradation by exopeptidases. lifetein.comgenscript.com
N-Terminal Modifications: Acetylation is a common N-terminal modification that neutralizes the positive charge of the terminal amino group, which can mimic the structure of a native protein and potentially increase cell permeability. lifetein.comgenscript.com Other modifications include the attachment of biotin (B1667282) for affinity-based applications or fluorescent tags like fluorescein (B123965) isothiocyanate (FITC) for imaging studies. genscript.com
C-Terminal Modifications: Amidation is a frequent C-terminal modification that replaces the carboxyl group with an amide. sigmaaldrich.com This change neutralizes the negative charge and can increase the peptide's metabolic stability and biological activity by making it a closer mimic of native proteins. lifetein.comsigmaaldrich.com
Table 1: Common N-Terminal and C-Terminal Modifications
| Modification Type | Reagent/Method | Purpose |
|---|---|---|
| N-Terminal | ||
| Acetylation | Acetic Anhydride | Increases stability, mimics native proteins. lifetein.comgenscript.com |
| Biotinylation | Biotin-NHS ester | Enables affinity purification or detection. genscript.com |
| Fluorescent Labeling | FITC, 5-FAM | Allows for tracking and imaging. genscript.com |
| PEGylation | Polyethylene glycol (PEG) | Improves pharmacokinetic properties. abyntek.com |
| C-Terminal | ||
| Amidation | Various coupling agents | Increases stability, mimics native proteins. lifetein.comsigmaaldrich.com |
| Esterification | Alcohols (e.g., Methanol) | Modulates solubility and charge. genscript.com |
Side-Chain Functionalization for Probes
The side chains of glutamic acid and threonine can be functionalized to create molecular probes for studying biological systems. beilstein-journals.org The carboxylic acid of glutamic acid and the hydroxyl group of threonine are amenable to various chemical reactions. lifetein.comnih.gov
The glutamic acid side-chain carboxyl group can be coupled to amine-containing molecules, such as fluorescent dyes or biotin, using standard peptide coupling reagents. acs.org The threonine side-chain hydroxyl group, while generally less reactive than the amine or carboxyl termini, can be targeted for modifications like phosphorylation to study signaling pathways or esterification to attach other functional moieties. genscript.comnih.gov The development of chemoselective methods allows for the specific modification of these side chains even in the presence of other reactive groups. nih.gov
Cyclization Strategies for Enhanced Stability and Conformation
Linear peptides like H-GLU-THR-OH are often susceptible to enzymatic degradation and can adopt multiple conformations in solution. acs.orgalliedacademies.org Cyclization, the process of forming a covalent bond to create a cyclic structure, is a powerful strategy to overcome these limitations. abyntek.comresearchgate.net By constraining the peptide's conformation, cyclization can lead to increased stability against proteases, enhanced receptor binding affinity, and improved bioavailability. acs.orgaltabioscience.com
Several cyclization strategies can be envisioned for H-GLU-THR-OH:
Head-to-tail cyclization: Formation of a lactam (amide) bond between the N-terminal amine of glutamic acid and the C-terminal carboxyl group of threonine. altabioscience.com
Side-chain-to-terminus cyclization: Linking the side-chain carboxyl group of glutamic acid to the N-terminal amine, or the side-chain hydroxyl of threonine (after appropriate activation) to the C-terminal carboxyl group.
Side-chain-to-side-chain cyclization: This would require the introduction of other reactive amino acids into the peptide sequence.
These cyclization reactions often require specific coupling reagents and careful control of reaction conditions to favor intramolecular cyclization over intermolecular polymerization. altabioscience.com
Conjugation of H-GLU-THR-OH to Biopolymers and Nanomaterials
Conjugating H-GLU-THR-OH to larger molecules like biopolymers and nanomaterials can impart new functionalities and create advanced hybrid materials for various biomedical applications. nih.govnih.gov
Biopolymer Conjugation: The dipeptide can be attached to biopolymers such as proteins or polysaccharides. mdpi.com For example, conjugation to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) can enhance its immunogenicity for antibody production. genscript.com The terminal amine or carboxyl groups, or the side chains of glutamic acid and threonine, can be used as attachment points. lifetein.com
Nanomaterial Conjugation: Self-assembled dipeptide nanostructures have shown potential in various fields due to their biocompatibility and ease of fabrication. dergipark.org.tr H-GLU-THR-OH can be conjugated to the surface of nanomaterials like gold nanoparticles, silica (B1680970) nanoparticles, or carbon nanotubes. nih.govrsc.org This surface functionalization can improve the biocompatibility of the nanomaterials, provide specific targeting capabilities, or create a platform for drug delivery. nih.gov The choice of conjugation chemistry depends on the functional groups available on the nanomaterial surface. nih.gov
Table 2: Examples of Conjugation Strategies
| Conjugate Type | Material | Potential Application |
|---|---|---|
| Biopolymer | Bovine Serum Albumin (BSA) | Antibody production. genscript.com |
| Nanomaterial | Gold Nanoparticles | Enhanced macrophage response, imaging. nih.gov |
| Nanomaterial | Silica Nanoparticles | Drug delivery. nih.gov |
| Nanomaterial | Carbon Nanotubes | Biosensing. nih.gov |
Development of Peptidomimetics Based on the Glu-Thr Scaffold
While peptides have significant therapeutic potential, their use is often limited by poor metabolic stability and low oral bioavailability. nih.gov Peptidomimetics are compounds designed to mimic the structure and function of a natural peptide but with modified chemical structures to overcome these limitations. ebi.ac.uk
The H-GLU-THR-OH dipeptide can serve as a scaffold for the design of peptidomimetics. americanpharmaceuticalreview.com Strategies for developing peptidomimetics from this scaffold include:
Incorporation of unnatural amino acids: Replacing L-glutamic acid or L-threonine with their D-isomers or other non-proteinogenic amino acids can increase resistance to proteolysis. nih.gov
Backbone modifications: The peptide bond can be replaced with more stable isosteres to prevent enzymatic cleavage. ebi.ac.uk
Scaffold-based design: The key pharmacophoric elements (the side chains of glutamic acid and threonine) can be displayed on a non-peptide scaffold, such as a glucose or catechol framework, to mimic the bioactive conformation of the original dipeptide. americanpharmaceuticalreview.com
The goal of these modifications is to create molecules that retain the desired biological activity of H-GLU-THR-OH while possessing improved drug-like properties. nih.gov
Analytical Methodologies for H Glu Thr Oh
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of peptides like H-GLU-THR-OH, enabling separation from complex mixtures and impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a principal method for assessing the purity of H-GLU-THR-OH. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where the dipeptide is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. researchgate.net The retention time of H-GLU-THR-OH is a key identifier, and the peak area corresponds to its quantity.
Method validation for HPLC analysis of amino acids and peptides typically includes parameters such as linearity, precision, accuracy, and recovery rates. researchgate.net For instance, studies on similar amino acid derivatives have demonstrated excellent linearity with correlation coefficients (R²) often exceeding 0.99. researchgate.net Precision, measured by relative standard deviation (RSD), is generally low, indicating high repeatability. researchgate.net
A study on the quantitative analysis of γ-glutamyl dipeptides, including γ-Glu-Thr, in HeLa cells using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) reported excellent linearity (r² > 0.99) and accuracy. nih.gov The determined concentration of γ-glutamylthreonine was 10.8 ± 0.4 pmol/mg protein. nih.gov
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | researchgate.netnih.gov |
| Precision (RSD) | < 15% | researchgate.netnih.gov |
| Accuracy | 82.6% - 106.0% | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Dipeptides
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since dipeptides like H-GLU-THR-OH are non-volatile, they require derivatization prior to GC-MS analysis. mdpi.comnih.gov Derivatization converts the polar functional groups (amine and carboxylic acid) into less polar, more volatile derivatives.
Common derivatization procedures involve esterification followed by acylation. mdpi.comnih.gov For example, γ-glutamyl peptides can be converted to their methyl ester pentafluoropropionyl (PFP) derivatives. nih.gov Another approach uses N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (tBDMS) derivatives. northwestern.edu
The subsequent mass spectrometry analysis provides structural information and sensitive quantification. The electron-capture negative-ion chemical ionization (ECNICI) mode is often used for enhanced sensitivity in detecting these derivatives. nih.gov Isotopic dilution, using stable isotope-labeled internal standards, is a common practice to ensure high precision in quantification. northwestern.edu
| Derivatization Reagent | Resulting Derivative | Key Features | Reference |
| 2 M HCl/CH₃OH and PFPA | Methyl ester pentafluoropropionyl (Me-PFP) | High specificity for γ-glutamyl peptides. nih.gov | nih.gov |
| MTBSTFA | tert-butyldimethylsilyl (tBDMS) | Single derivatization step for multiple neurochemicals. northwestern.edu | northwestern.edu |
| Dansyl Chloride | Dansylated dipeptides | Used for annotation and identification in complex samples. nih.gov | nih.gov |
Capillary Electrophoresis (CE) for Resolution
Capillary Electrophoresis (CE) offers high separation efficiency and is particularly well-suited for charged molecules like H-GLU-THR-OH. nih.gov This technique separates analytes based on their electrophoretic mobility in an electric field within a narrow capillary. CE provides advantages of simplicity, speed, and the requirement of very small sample volumes compared to HPLC. oup.com
For amino acid and peptide analysis, CE can be used with or without derivatization. oup.comresearchgate.net Pre-column derivatization with reagents like 1,2-naphthoquinone-4-sulfonate (NQS) can enhance detection sensitivity. researchgate.net The separation of underivatized amino acids can be achieved, and coupling CE with mass spectrometry (CE-MS) provides high-resolution separation and sensitive detection. nih.govacs.org A study on comprehensive dipeptide profiling utilized CE-MS to achieve excellent separation of structural isomers. acs.org
Spectrophotometric Quantification Methods for Peptide Bonds
Spectrophotometric methods provide a straightforward and rapid means of quantifying peptides. The peptide bond itself exhibits absorbance in the far UV region, which can be exploited for quantification.
The Scopes method, which measures absorbance at 205 nm, is a common technique for quantifying proteins and peptides, especially those lacking aromatic amino acids like tryptophan and tyrosine. thermofisher.comthermofisher.com The molar absorptivity at 205 nm is high, leading to greater sensitivity compared to measurements at 280 nm. thermofisher.com However, it's important to note that many common buffers also absorb at this wavelength, which can be a limitation. thermofisher.com
Another method is the biuret (B89757) reaction, which is characteristic for compounds containing at least two peptide bonds. pcc.eu This method is therefore not suitable for dipeptides like H-GLU-THR-OH, which only have a single peptide bond. pcc.eu
| Method | Wavelength | Principle | Applicability to H-GLU-THR-OH | Reference |
| Scopes Method | 205 nm | Absorbance of the peptide bond. thermofisher.comthermofisher.com | Yes, offers high sensitivity. | thermofisher.comthermofisher.com |
| Biuret Reaction | 546 nm | Formation of a colored complex with Cu(II) ions. pcc.eu | No, requires at least two peptide bonds. | pcc.eu |
Electrochemical Detection of Dipeptides
Electrochemical methods offer a sensitive approach for the detection of dipeptides. While many peptides are not naturally electroactive, they can be made so through complexation or derivatization.
One method involves the post-column formation of electroactive copper(II)-peptide complexes, which can then be detected electrochemically. nih.govnih.gov Peptides longer than dipeptides react with Cu(II) to form complexes that are oxidized to Cu(III) complexes, providing a detectable signal. nih.gov Dipeptides themselves can also form complexes with Cu(II) that are reversibly oxidized at higher potentials. nih.gov The sensitivity for dipeptides is generally lower than for longer peptides. nih.gov
Another approach involves modifying electrodes with materials like multi-walled carbon nanotubes (MWCNTs) and peptides to create sensitive electrochemical sensors. researchgate.net These sensors can detect analytes through changes in cyclic voltammetry responses. researchgate.net
Bioanalytical Assays for H-GLU-THR-OH Detection in Complex Matrices (Non-Clinical)
Detecting H-GLU-THR-OH in complex biological matrices, such as cell lysates or tissue extracts, requires highly selective and sensitive bioanalytical methods.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. nih.govnih.gov It combines the separation power of LC with the high selectivity and sensitivity of MS/MS. A validated UHPLC-MS/MS method was developed for the quantification of γ-glutamylisoleucine, γ-glutamylthreonine, and γ-glutamylvaline in HeLa cells, demonstrating the feasibility of this approach for cellular analysis. nih.gov
Capillary electrophoresis coupled with tandem mass spectrometry (CE-MS/MS) is another advanced technique for comprehensive dipeptide profiling in biological samples. acs.org This method has been successfully applied to quantify dipeptides in mouse liver, showing its utility in detecting changes in dipeptide levels in response to different diets. acs.org
Biological and Biochemical Roles of H Glu Thr Oh in Vitro and in Silico Studies
Role of Glu-Thr Dipeptides in Cellular Signaling Pathways (Excluding Clinical)
In vitro research on γ-glutamyl dipeptides, a class to which H-GLU-THR-OH belongs, has identified them as signaling molecules, notably through their interaction with the calcium-sensing receptor (CaSR). tandfonline.com Activation of CaSR by γ-glutamyl peptides can influence a variety of cellular processes. tandfonline.com These peptides have been shown to act as agonists for CaSR, which can trigger downstream signaling cascades. tandfonline.com
Furthermore, studies on other dipeptide mimetics have revealed their capacity to activate critical intracellular signaling pathways. For instance, certain dipeptides have been found to trigger major pathways such as the phosphoinositide 3-kinase (PI3K)/threonine-protein kinase (Akt) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. explorationpub.com These pathways are central to regulating cell proliferation, survival, and differentiation. explorationpub.commdpi.com While direct evidence for H-GLU-THR-OH is pending, the activities of structurally related dipeptides suggest a potential for it to participate in modulating such fundamental cellular signaling networks. The binding of ligands to receptors like the hepatocyte growth factor receptor (HGFR) can initiate dimerization and phosphorylation, activating these types of cascades. d-nb.info
Interaction with Enzymes and Receptors (Excluding Clinical)
The biochemical journey of a dipeptide like H-GLU-THR-OH is largely dictated by its interactions with specific enzymes and cellular receptors. These interactions determine its metabolic fate and its ability to exert biological effects.
Peptidases are enzymes that hydrolyze peptide bonds. The susceptibility of H-GLU-THR-OH to these enzymes depends on their specific recognition sites.
Gamma-Glutamyl Transpeptidase (GGT): This cell-surface enzyme is pivotal in the metabolism of glutathione (B108866) and other γ-glutamyl compounds. frontiersin.orgportlandpress.com GGT catalyzes the cleavage of the γ-glutamyl bond, transferring the γ-glutamyl moiety to an acceptor, which can be water, an amino acid, or another peptide. frontiersin.orgportlandpress.com The catalytic mechanism involves a nucleophilic attack initiated by a key threonine residue within the enzyme's active site. frontiersin.orgmdpi.comnih.gov H-GLU-THR-OH could theoretically act as a substrate for GGT, where the enzyme would cleave the γ-glutamyl bond, releasing threonine and transferring the glutamate (B1630785) to an acceptor molecule. portlandpress.com Conversely, GGT could also synthesize γ-glutamyl-threonine via a transpeptidation reaction if glutamate is the donor and threonine is the acceptor. portlandpress.com
Other Peptidases: The dipeptide's structure, with a glutamate at the N-terminus and a threonine at the C-terminus, makes it a potential substrate for various peptidases. Aminopeptidases, which cleave the N-terminal amino acid from a peptide, could potentially hydrolyze H-GLU-THR-OH. plos.org The specificity of these enzymes is highly variable; for example, studies on Plasmodium falciparum aminopeptidases show that PfM1AAP has broad substrate tolerance, while PfM17LAP prefers bulky, hydrophobic amino acids. plos.org Endopeptidases cleave peptide bonds within a chain and might act on H-GLU-THR-OH if it were part of a larger polypeptide. The recognition motifs for these enzymes often involve specific residues flanking the cleavage site. actanaturae.ru For instance, some proteases specifically recognize and cleave at glutamic acid residues. actanaturae.ru
| Peptidase Type | Potential Interaction with H-GLU-THR-OH | Key Mechanistic Features | Reference |
|---|---|---|---|
| Gamma-Glutamyl Transpeptidase (GGT) | Can act as a substrate (hydrolysis) or product (transpeptidation). | Cleaves the γ-glutamyl bond; involves a catalytic threonine residue. | frontiersin.orgportlandpress.commdpi.com |
| Aminopeptidases | Potential substrate, releasing N-terminal glutamate. | Specificity varies greatly depending on the enzyme's S1 pocket. | plos.org |
| Glutamyl Endopeptidases (Glu-specific proteases) | Potential cleavage site if part of a larger peptide. | Recognize the carboxyl group of the Glu residue. | actanaturae.ru |
| Carboxyl Peptidases | Potential substrate for enzymes that remove C-terminal residues. | Classified based on catalytic residues (e.g., aspartic, glutamic). | oup.com |
In vitro studies have demonstrated that γ-glutamyl peptides can bind to and activate specific receptors.
Calcium-Sensing Receptor (CaSR): A significant finding is the ability of γ-glutamyl peptides to act as agonists for the Calcium-Sensing Receptor (CaSR). tandfonline.com The binding of these peptides enhances the receptor's sensitivity to calcium, which can modulate various physiological functions. tandfonline.com This interaction suggests a direct mechanism by which peptides like H-GLU-THR-OH could influence cellular behavior.
Glutamate Receptors: Given its N-terminal glutamate residue, H-GLU-THR-OH is an analog of the neurotransmitter glutamate. While direct binding studies on this specific dipeptide are limited, research on related molecules provides insight. Theanine (N-ethyl-L-glutamine), for example, binds to ionotropic glutamate receptors (AMPA and kainate) and metabotropic glutamate receptors (mGluRs), albeit with a much lower affinity than glutamate itself. wikipedia.org This suggests that H-GLU-THR-OH might have a weak affinity for these receptors.
Role of Specific Residues in Binding: The threonine component may also play a critical role in receptor recognition. In the E. coli Tar chemoreceptor, a threonine residue (Thr-154) in the ligand-binding domain is crucial for the specific sensing of aspartate, which is structurally similar to glutamate. nih.gov The replacement of this threonine with other amino acids significantly reduces the receptor's sensitivity, highlighting the importance of the threonine residue's structure and functional groups in ligand binding. nih.gov
| Receptor | Potential Interaction with H-GLU-THR-OH | Basis of Interaction (from related compounds) | Reference |
|---|---|---|---|
| Calcium-Sensing Receptor (CaSR) | Potential agonist. | General activity of γ-glutamyl peptides. | tandfonline.com |
| Glutamate Receptors (e.g., AMPA, Kainate, mGluRs) | Potential weak binding. | Structural similarity to glutamate; activity of glutamate analogs like theanine. | wikipedia.org |
| Bacterial Chemoreceptors (e.g., Tar) | Threonine moiety may contribute to binding specificity. | Importance of a threonine residue in the binding pocket for glutamate-like ligands. | nih.gov |
Substrate Specificity of Peptidases for H-GLU-THR-OH
Modulation of Biochemical Processes by H-GLU-THR-OH
The dipeptide H-GLU-THR-OH can influence various biochemical pathways, primarily by serving as a source of its constituent amino acids, glutamate and threonine.
Antioxidant Pathways: Glutamate is a key precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. nih.gov The hydrolysis of H-GLU-THR-OH would release free glutamate, which can then be used to synthesize GSH, thereby contributing to the cell's antioxidant capacity and helping to mitigate oxidative stress. Some γ-glutamyl dipeptides have been noted for their antioxidant characteristics and cytoprotective effects. tandfonline.com The regulation of redox signaling pathways, such as the activation of the Nrf2 pathway and inhibition of the NF-κB pathway, is a primary mechanism of antioxidant peptides. mdpi.com
Energy Metabolism: Amino acids can be catabolized to provide intermediates for central energy pathways like the tricarboxylic acid (TCA) cycle. nih.gov Following hydrolysis, both glutamate and threonine can be converted into metabolites that enter the TCA cycle to support ATP production. nih.govuobasrah.edu.iq For instance, glutamate is readily converted to α-ketoglutarate, a key TCA cycle intermediate. nih.gov
Enzyme Activity Modulation: Bioactive peptides derived from food sources have been shown to inhibit the activity of certain enzymes. cambridge.org For example, various peptides are known inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose homeostasis. cambridge.org While specific inhibitory data for H-GLU-THR-OH is not available, this represents a potential mechanism by which it could modulate biochemical processes.
Potential Roles in Microbial Metabolism and Host-Pathogen Interactions (Non-Clinical)
In the context of microbiology, H-GLU-THR-OH can be viewed as both a nutrient source and a potential player in the complex interplay between microbes and their hosts.
Microbial Nutrient Source: Many bacteria possess the metabolic machinery to utilize amino acids and peptides from their environment. mdpi.com In vitro studies have shown that bacteria like Clostridium sporogenes and Clostridium senegalense can rapidly consume glutamate and threonine via ammonia-lyases. nih.gov Therefore, H-GLU-THR-OH in a microbial environment could be hydrolyzed by bacterial peptidases, with the resulting free amino acids supporting bacterial growth and metabolism. nih.govmdpi.com
Host-Pathogen Interactions: The enzyme γ-glutamyl transpeptidase (GGT) is not only a metabolic enzyme but also a virulence factor in several pathogenic bacteria, including Helicobacter pylori and Francisella tularensis. nih.gov In these pathogens, GGT is expressed on the cell surface and allows the bacterium to scavenge γ-glutamyl compounds, such as glutathione, from the host. nih.gov By cleaving host glutathione, the pathogen acquires a source of glutamate and cysteine, which are essential for its intracellular survival and replication. nih.gov This process can disrupt host cellular processes and help the pathogen evade the immune system. nih.govasm.org A dipeptide like H-GLU-THR-OH present in the host environment could potentially be utilized by pathogenic bacteria through their GGT activity, thereby influencing the course of an infection. nih.gov Furthermore, the metabolism of amino acids is known to be deeply intertwined with host-pathogen interactions and the expression of virulence genes. asm.orgfrontiersin.org
Degradation and Metabolic Pathways of H Glu Thr Oh in Model Systems
Enzymatic Hydrolysis by Peptidases and Proteases
The primary mechanism for the enzymatic breakdown of H-GLU-THR-OH involves the cleavage of its characteristic γ-glutamyl bond. This specific peptide linkage, formed between the gamma-carboxyl group of glutamic acid and the amino group of threonine, is the target of a particular class of enzymes.
Gamma-Glutamyltransferases (GGTs)
The principal enzymes responsible for the hydrolysis of γ-glutamyl peptides are Gamma-Glutamyltransferases (GGTs). nih.govfrontiersin.org GGTs are cell-surface enzymes that play a crucial role in glutathione (B108866) metabolism and the salvage of extracellular amino acids. nih.govgenome.jp They catalyze the cleavage of the γ-glutamyl bond and can transfer the γ-glutamyl moiety to an acceptor molecule, which can be water (hydrolysis) or another amino acid or peptide (transpeptidation). frontiersin.orgqmul.ac.uk
The catalytic mechanism of GGT is a two-step process:
Acylation: The γ-glutamyl moiety of the substrate (in this case, γ-glutamyl-threonine) is transferred to a conserved threonine residue in the active site of the GGT enzyme, forming a γ-glutamyl-enzyme intermediate. frontiersin.org
Deacylation: The γ-glutamyl group is then transferred from the enzyme to an acceptor molecule. If the acceptor is water, the result is hydrolysis, releasing free L-glutamic acid and L-threonine. nih.gov If the acceptor is another amino acid, a new γ-glutamyl peptide is formed.
This enzymatic action is central to the γ-glutamyl cycle, a pathway for transporting amino acids across the cell membrane.
Other Peptidases
While GGTs are the most specific enzymes for this linkage, other less specific proteases and peptidases present in biological systems, such as those in the digestive tract, can also contribute to the breakdown of dipeptides. However, the resistance of the γ-glutamyl bond to common peptidases that typically cleave α-peptide bonds makes GGT the key enzyme in its metabolism.
Non-Enzymatic Degradation Mechanisms (e.g., Oxidation)
Beyond enzymatic action, H-GLU-THR-OH can undergo degradation through non-enzymatic chemical processes. The stability of its peptide bond is influenced by environmental conditions.
Spontaneous Cleavage and Hydrolysis
Peptide bonds can be hydrolyzed without enzymatic catalysis, although this process is generally slow under physiological conditions. researchgate.net The rate of this spontaneous hydrolysis is significantly increased by extremes of pH and higher temperatures. researchgate.net For instance, acidic conditions can promote the cleavage of the peptide bond over time.
Oxidation
The amino acid residues of the dipeptide are susceptible to oxidative damage. The glutamic acid component can be oxidized, leading to products such as α-ketoglutaric acid and other degradation compounds. researchgate.net Oxidative stress conditions, which generate reactive oxygen species, can accelerate the degradation of peptides and proteins. lcms.cz Studies on the Strecker degradation of glutamic acid show it can decompose into various products, including keto acids and lower fatty acids, a process that can be initiated by oxidizing agents. researchgate.netnih.gov
Fate of H-GLU-THR-OH in In Vitro Metabolic Studies
The presence and behavior of γ-glutamyl-threonine have been documented in various metabolomic studies, which serve as a proxy for its fate in biological systems. These studies have identified γ-glutamyl-threonine in human plasma and urine, confirming it as an endogenous metabolite. nih.govannlabmed.orgwordpress.com
In vitro studies using cell cultures have provided insights into its metabolic context. For example, in studies of human umbilical vein endothelial cells (HUVECs), levels of γ-glutamyl-threonine were found to be associated with genetic variations linked to metabolic pathways. diabetesjournals.org Specifically, its levels were significantly associated with a genotype at the 1q25 locus, which is linked to the γ-glutamyl cycle. diabetesjournals.org Furthermore, research on breast cancer has identified elevated plasma levels of γ-glutamyl-threonine as being associated with an increased risk of the disease, highlighting its role in systemic metabolism. annlabmed.organnlabmed.orgnih.gov
One study noted that L-glutaminyl-L-threonine can serve as a precursor for the synthesis of L-glutamyl-L-threonine, suggesting a pathway for its formation. ebi.ac.ukresearchgate.netnih.gov
Identification of Metabolites and Degradation Products
The degradation of H-GLU-THR-OH results in several identifiable metabolites, originating from both the cleavage of the dipeptide and the subsequent breakdown of its constituent amino acids.
Primary Metabolites
The most direct metabolites from the hydrolysis of γ-glutamyl-threonine are its constituent amino acids:
L-Glutamic Acid
L-Threonine
Downstream Metabolites
These primary metabolites enter their respective metabolic pathways for further degradation or utilization.
Glutamic Acid Metabolism: L-glutamic acid is a key metabolite that can be converted into α-ketoglutarate , an intermediate in the Krebs (TCA) cycle. This conversion is a crucial link between amino acid and carbohydrate metabolism.
Threonine Metabolism: L-threonine can be catabolized through several pathways. One major pathway leads to the formation of glycine (B1666218) and acetyl-CoA . Another pathway results in the production of propionyl-CoA , which can then be converted to succinyl-CoA and enter the TCA cycle. nih.gov Research has also identified isoleucine and α-ketobutyrate as downstream metabolites of threonine. nih.gov
The table below summarizes the key enzymes and resulting products in the degradation of H-GLU-THR-OH.
| Process | Key Enzymes/Conditions | Primary Products | Downstream Metabolites/Further Products |
| Enzymatic Hydrolysis | γ-Glutamyltransferase (GGT) | L-Glutamic Acid, L-Threonine | α-Ketoglutarate, Glycine, Acetyl-CoA, Propionyl-CoA |
| Non-Enzymatic Degradation | Acidic pH, High Temperature | L-Glutamic Acid, L-Threonine | - |
| Oxidation | Oxidizing agents (e.g., peroxodisulphate) | Keto acids, Aldehydes | Lower carboxylic acids (e.g., propionic acid) |
Future Directions and Emerging Research Avenues for H Glu Thr Oh
Integration of Artificial Intelligence and Machine Learning in Dipeptide Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize dipeptide research, offering powerful tools for prediction, design, and analysis. oup.compolifaces.de These computational approaches can rapidly screen vast virtual libraries of dipeptides to predict their properties and potential functions, significantly accelerating the discovery process. nih.gov
Machine learning models are being developed to predict various characteristics of dipeptides, including their therapeutic potential and ability to self-assemble into hydrogels. researchgate.netpnas.org For instance, algorithms like random forests and support vector machines can analyze large datasets of peptide sequences and their associated functions to identify patterns that would be imperceptible to human researchers. nih.gov This data-driven approach streamlines the development of novel peptides with specific desired attributes. nih.gov Deep learning models, a subset of ML, are also showing promise in designing peptides with enhanced stability and affinity for specific biological targets. researchgate.net
The integration of AI extends to creating comprehensive pipelines for peptide discovery, from initial design and property prediction to validation. oup.compolifaces.de This autonomous approach minimizes the time-consuming and laborious aspects of traditional peptide research. nih.gov
Table 1: Applications of AI/ML in Dipeptide Research
| Application Area | AI/ML Technique | Potential Outcome |
| Property Prediction | Random Forest, Gradient Boosting, Logistic Regression | Prediction of hydrogel formation, therapeutic activity, and other physicochemical properties. researchgate.netpnas.org |
| Novel Peptide Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Creation of new dipeptide sequences with optimized characteristics. oup.compolifaces.de |
| Data Analysis | Deep Convolutional Neural Networks (DCNN), LSTM Networks | Identification of complex patterns in large peptide datasets to understand structure-function relationships. researchgate.net |
| Accelerated Discovery | Comprehensive AI-assisted pipelines | Streamlined process from peptide design to validation, reducing development time. oup.compolifaces.de |
Advanced Spectroscopic Techniques for Real-Time Analysis
The detailed structural and dynamic analysis of dipeptides like H-Glu-Thr-OH is being greatly enhanced by the development of advanced spectroscopic techniques. These methods provide unprecedented insights into molecular conformation, interactions, and behavior in real-time.
Mass spectrometry (MS) has become a primary tool for peptide characterization, enabling the confirmation of amino acid sequences and the detection of modifications. biopharmaspec.com Modern MS platforms can even distinguish between isobaric amino acids, which have the same mass but different structures. biopharmaspec.com Combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for the comprehensive profiling and quantification of numerous dipeptides in biological samples. acs.orgnih.gov This is crucial for distinguishing between structural isomers, such as Glu-Thr and Thr-Glu, which cannot be differentiated by mass alone. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR, is another powerful technique for elucidating the three-dimensional structure of dipeptides in solution. walisongo.ac.idacs.org Techniques like Correlation Spectroscopy (COSY) help in assigning proton signals and understanding the connectivity of atoms within the molecule. acs.org
Other spectroscopic methods are also being employed to study the higher-order structure and stability of peptides. biopharmaspec.com These include:
Circular Dichroism (CD): To analyze the secondary structure of peptides. biopharmaspec.com
Fourier-Transform Infrared Spectroscopy (FT-IR): To probe the vibrational modes of the peptide backbone and side chains. biopharmaspec.com
Fluorescence Spectroscopy: To study the local environment and conformational changes. biopharmaspec.com
Microfluidic Modulation Spectroscopy (MMS): An IR-based method to assess thermal stability. biopharmaspec.com
Time-resolved hydroxyl radical protein footprinting is an emerging MS-based technique that can monitor conformational changes in proteins and peptides on a millisecond timescale, providing valuable data on their dynamics. nih.gov
Table 2: Advanced Spectroscopic Techniques for Dipeptide Analysis
| Technique | Information Obtained | Key Advantage |
| LC-MS/MS | Comprehensive profiling and quantification of dipeptides. acs.orgnih.gov | Separation and identification of structural isomers. acs.orgnih.gov |
| 2D NMR (e.g., COSY) | Detailed 3D structure and atomic connectivity. walisongo.ac.idacs.org | Provides information on molecular conformation in solution. walisongo.ac.id |
| Circular Dichroism (CD) | Secondary structure analysis. biopharmaspec.com | Sensitive to changes in peptide folding. biopharmaspec.com |
| FT-IR Spectroscopy | Vibrational modes of chemical bonds. biopharmaspec.com | Information on peptide backbone and side chain interactions. biopharmaspec.com |
| Time-Resolved Hydroxyl Radical Footprinting | Conformational dynamics and folding pathways. nih.gov | Real-time monitoring of structural changes. nih.gov |
Development of Novel Synthetic Strategies for Complex this compound Analogs
The synthesis of dipeptides and their analogs is a cornerstone of peptide research, enabling the creation of novel molecules with tailored properties. Modern synthetic strategies are focused on improving efficiency, versatility, and the ability to incorporate complex modifications.
Solid-phase peptide synthesis (SPPS) remains a fundamental technique, with ongoing improvements in resins and coupling reagents to enhance yield and purity. acs.org Innovations such as the use of "oxyma pure" as a coupling additive are making the process greener and more efficient. acs.org For more complex structures, hybrid liquid-solid phase synthesis (HLSPS) and native chemical ligation offer powerful methods for coupling peptide fragments. google.com
A significant area of development is the synthesis of analogs with modified backbones or side chains to enhance stability, activity, or to probe structure-activity relationships. researchgate.net For example, N-methylation of the peptide backbone can provide insights into the role of hydrogen bonding and conformational constraints. researchgate.net The incorporation of non-natural amino acids, such as lanthionine (B1674491) to create thioether linkages, can produce hydrolytically stable analogs. ucl.ac.uk
The synthesis of peptides containing specific structural motifs, like lactam bridges, is being explored to stabilize helical structures and improve metabolic stability and potency. acs.org Furthermore, systematic modifications, such as alanine (B10760859) scanning, where individual amino acids are replaced by alanine, help to identify key residues for biological activity. mdpi.com
Table 3: Novel Synthetic Strategies and Modifications
| Strategy/Modification | Description | Purpose |
| Improved Solid-Phase Peptide Synthesis (SPPS) | Use of advanced resins and greener coupling reagents. acs.org | Increased efficiency and sustainability of peptide synthesis. acs.org |
| Native Chemical Ligation | Coupling of unprotected peptide fragments. google.com | Synthesis of larger and more complex peptides. |
| N-Methylation | Introduction of a methyl group to the backbone amide nitrogen. researchgate.net | Investigate the role of hydrogen bonds and constrain conformation. researchgate.net |
| Thioether Analogs | Replacement of disulfide bonds with thioether linkages using non-natural amino acids like lanthionine. ucl.ac.uk | Enhance hydrolytic stability. ucl.ac.uk |
| Lactam Bridges | Intramolecular cyclization to create a lactam bond. acs.org | Stabilize secondary structures like α-helices, increasing potency and stability. acs.org |
| Alanine Scanning | Systematic replacement of amino acids with alanine. mdpi.com | Identify residues critical for biological function. mdpi.com |
Exploration of Unconventional Biological Roles (Non-Clinical)
While much research focuses on the therapeutic potential of dipeptides, there is a growing interest in their non-clinical biological roles across various organisms. These studies are revealing the fundamental importance of dipeptides in cellular processes and organismal biology.
In plants, dipeptides are emerging as significant signaling molecules. frontiersin.org For example, glutamate (B1630785) plays a role in seed germination, root architecture, and stress responses. frontiersin.org The levels of certain dipeptides fluctuate in response to changes in light and carbon availability, suggesting a role in regulating metabolism. frontiersin.org Some dipeptides have been shown to interact with and modulate the activity of key enzymes in central carbon metabolism. frontiersin.org
In the realm of food science, γ-glutamyl dipeptides, including γ-glutamyl-threonine, are recognized for their "kokumi" or flavor-enhancing properties in various foods. mdpi.comfrontiersin.org The generation of these peptides during processes like dry-curing can be influenced by factors such as salt concentration, highlighting their role in food quality. mdpi.com
Dipeptides and their cyclic forms, diketopiperazines (DKPs), are also being investigated for their diverse biological activities in microorganisms, where they can be involved in processes like quorum sensing. nih.govresearchgate.netmdpi.com Their inherent stability and structural diversity make them interesting candidates for various biotechnological applications. nih.govresearchgate.net Furthermore, dipeptides are being explored as building blocks for self-assembling biomaterials, such as hydrogels, which have applications in tissue engineering and 3D cell culture. acs.org
Table 4: Unconventional Biological Roles of Dipeptides
| Organism/System | Biological Role | Example |
| Plants | Signaling molecules, metabolic regulation. frontiersin.orgfrontiersin.org | Dipeptide levels oscillate with light cycles, influencing carbon metabolism. frontiersin.org |
| Food Science | Flavor enhancement ("kokumi"). mdpi.comfrontiersin.org | γ-glutamyl dipeptides contribute to the taste of dry-cured ham. mdpi.com |
| Microorganisms | Quorum sensing, antimicrobial activity. mdpi.com | Cyclic dipeptides exhibit a broad range of biological activities. mdpi.com |
| Biomaterials | Self-assembly into hydrogels. acs.org | Dipeptide-based hydrogels for applications in tissue regeneration and 3D cell culture. acs.org |
Q & A
Q. What are the standard protocols for synthesizing H-GLU-THR-OH, and how can purity be validated?
H-GLU-THR-OH, a dipeptide of glutamic acid and threonine, is typically synthesized via solid-phase peptide synthesis (SPPS). Key steps include resin selection (e.g., Wang resin), Fmoc deprotection with piperidine, coupling using HBTU/HOBt activators, and cleavage with TFA. Purity validation requires reverse-phase HPLC (e.g., C18 column, gradient elution with water/acetonitrile + 0.1% TFA) and mass spectrometry (ESI-MS) for molecular weight confirmation. NMR (*¹H and *¹³C) further verifies structural integrity by identifying backbone amide protons and side-chain resonances .
Q. Which analytical techniques are critical for characterizing H-GLU-THR-OH in aqueous solutions?
Circular dichroism (CD) spectroscopy is essential for assessing secondary structure in aqueous buffers. pH-dependent stability studies (pH 2–10) should monitor conformational changes via CD ellipticity at 222 nm (α-helix) or 215 nm (β-sheet). Dynamic light scattering (DLS) can detect aggregation, while UV-Vis spectroscopy tracks absorbance shifts caused by tyrosine/tryptophan residues. Cross-validate results with FTIR to confirm amide I/II bands .
Q. How should researchers design a stability study for H-GLU-THR-OH under physiological conditions?
Stability studies require incubating the peptide in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Sample aliquots are collected at intervals (0, 24, 48, 72 hours) and analyzed via HPLC to quantify degradation products. Accelerated stability testing (e.g., 40°C/75% RH) follows ICH guidelines. Use LC-MS/MS to identify degradation pathways (e.g., hydrolysis, oxidation) .
Advanced Research Questions
Q. How can conflicting data between NMR and mass spectrometry during structural validation be resolved?
Discrepancies may arise from isotopic impurities (MS) or solvent artifacts (NMR). For NMR, ensure samples are lyophilized and dissolved in deuterated solvents (e.g., D₂O). For MS, calibrate instruments with standard peptides and use high-resolution instruments (Q-TOF). Cross-check with X-ray crystallography or 2D NMR (COSY, NOESY) to resolve ambiguities .
Q. What experimental strategies optimize H-GLU-THR-OH yield when facing low coupling efficiency during SPPS?
Low coupling efficiency often stems from steric hindrance or poor activator performance. Optimize by:
- Using DMF as a solvent with 0.4 M HOBt/DIEA.
- Extending coupling times (30–60 minutes) and repeating cycles.
- Incorporating microwave-assisted synthesis (50°C, 20 W) to enhance reaction kinetics. Monitor real-time via Kaiser test or cleavage of Fmoc groups .
Q. How do computational methods (e.g., MD simulations) enhance understanding of H-GLU-THR-OH’s interaction with biological targets?
Molecular dynamics (MD) simulations (e.g., GROMACS) model peptide-protein interactions over 100-ns trajectories. Parameterize force fields (CHARMM36) for accurate side-chain behavior. Analyze hydrogen bonding, solvent-accessible surface area (SASA), and binding free energy (MM-PBSA). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What statistical approaches are recommended for analyzing dose-response data in H-GLU-THR-OH bioactivity assays?
Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Apply ANOVA for multi-group comparisons and Tukey’s post hoc test. Report effect sizes (Cohen’s d) and power analysis (α = 0.05, β = 0.2) to justify sample sizes .
Methodological and Reproducibility Considerations
Q. How should researchers structure a literature review to identify gaps in H-GLU-THR-OH applications?
Follow scoping review frameworks (Arksey & O’Malley, 2005):
- Define research questions (e.g., "What are the understudied therapeutic roles of H-GLU-THR-OH?").
- Search PubMed, SciFinder, and Google Scholar with controlled vocabulary (MeSH: "Dipeptides/therapeutic use").
- Screen results using PRISMA flowcharts, prioritizing peer-reviewed articles (2015–2025).
- Chart data into themes (e.g., anticancer, antimicrobial) and identify contradictions .
Q. What steps ensure reproducibility in H-GLU-THR-OH experiments across labs?
Adhere to NIH guidelines:
- Document synthesis parameters (resin type, coupling times, cleavage conditions).
- Share raw HPLC chromatograms and NMR spectra as supplementary data.
- Use standardized buffers and calibrate instruments with certified reference materials. Publish detailed protocols on platforms like Protocols.io .
Q. How can negative results in H-GLU-THR-OH bioassays be rigorously reported?
Negative data must include:
- Full experimental conditions (cell lines, incubation times).
- Positive controls (e.g., known inhibitors) to validate assay sensitivity.
- Statistical justification (e.g., power analysis proving adequate sample size).
Discuss limitations (e.g., solubility issues) and archive datasets in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
